2,3-Dimethylphenyl 2-ethylbutanoate
Description
2,3-Dimethylphenyl 2-ethylbutanoate is an ester derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions, linked to a 2-ethylbutanoate moiety. While direct experimental data on this compound is sparse in the provided evidence, its structural analogs and synthesis principles can be inferred from related esters and phenyl-substituted compounds.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 2-ethylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-5-12(6-2)14(15)16-13-9-7-8-10(3)11(13)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
FUPUKKPGHSHCBB-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC(=C1C)C |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2,3-Dimethylphenyl 2-ethylbutanoate with analogous esters and phenyl derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₄H₂₀O₂ | 220.31 (calculated) | Ester, aromatic methyl groups | 2,3-dimethylphenyl, branched alkyl chain |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | Ester, ketone, phenyl group | Phenyl ring, acetylated β-keto ester |
| Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate | C₁₅H₁₉NO₂ | 245.32 | Ester, cyano group, phenyl ring | Cyano substitution, steric hindrance |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | C₁₄H₁₉ClN₂O | 266.77 | Amide, chloro, methylphenyl groups | Chloroacetamide with bulky substituents |
Key Observations :
- Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler phenyl esters like ethyl 2-phenylacetoacetate. This may reduce reactivity in nucleophilic acyl substitution reactions .
- Functional Diversity : Amide derivatives like 2-chloro-N-(2,3-dimethylphenyl)acetamide exhibit distinct reactivity (e.g., hydrogen bonding via the amide group) compared to ester-based analogs .
Stability and Degradation
- Hydrolytic Stability: The electron-donating methyl groups on the phenyl ring may slow ester hydrolysis under acidic or basic conditions compared to unsubstituted phenyl esters. This contrasts with β-keto esters (e.g., ethyl 2-phenylacetoacetate), which are prone to keto-enol tautomerism and degradation .
- Thermal Stability: Branched alkyl chains (e.g., 2-ethylbutanoate) generally enhance thermal stability, making the compound suitable for high-temperature industrial processes .
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